molecular formula C17H24N2O2 B11840136 (3aS,6aS)-Ethyl 1-((R)-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate CAS No. 370880-01-6

(3aS,6aS)-Ethyl 1-((R)-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

Cat. No.: B11840136
CAS No.: 370880-01-6
M. Wt: 288.4 g/mol
InChI Key: LXDJUCZFLBOTOY-VNQPRFMTSA-N
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Description

(3aS,6aS)-Ethyl 1-(®-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate: is a complex organic compound with a unique structure that includes a hexahydropyrrolo[3,4-b]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3aS,6aS)-Ethyl 1-(®-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate typically involves multiple steps, including the formation of the hexahydropyrrolo[3,4-b]pyrrole core and subsequent functionalization. Common synthetic routes may involve the use of chiral catalysts to ensure the correct stereochemistry of the final product. Reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, it may serve as a probe to study enzyme interactions and metabolic pathways.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3aS,6aS)-Ethyl 1-(®-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context of use.

Properties

CAS No.

370880-01-6

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

ethyl (3aS,6aS)-1-[(1R)-1-phenylethyl]-2,3,3a,4,6,6a-hexahydropyrrolo[3,4-b]pyrrole-5-carboxylate

InChI

InChI=1S/C17H24N2O2/c1-3-21-17(20)18-11-15-9-10-19(16(15)12-18)13(2)14-7-5-4-6-8-14/h4-8,13,15-16H,3,9-12H2,1-2H3/t13-,15+,16-/m1/s1

InChI Key

LXDJUCZFLBOTOY-VNQPRFMTSA-N

Isomeric SMILES

CCOC(=O)N1C[C@@H]2CCN([C@@H]2C1)[C@H](C)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)N1CC2CCN(C2C1)C(C)C3=CC=CC=C3

Origin of Product

United States

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